molecular formula C8H11BN2O3 B15298020 (2-Propanamidopyridin-4-yl)boronic acid

(2-Propanamidopyridin-4-yl)boronic acid

Cat. No.: B15298020
M. Wt: 194.00 g/mol
InChI Key: HARSMEMPQZIOCM-UHFFFAOYSA-N
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Description

(2-Propanamidopyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Propanamidopyridin-4-yl)boronic acid typically involves the borylation of a pyridine derivative. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide under palladium catalysis . The reaction conditions generally include the use of a base such as potassium acetate and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of boronic acids often involves the direct preparation from boric acid derivatives. This can include the dehydration of boric acid with alcohols to form borate esters, which are then converted to boronic acids . The process is scalable and can be optimized for high yield and purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of (2-Propanamidopyridin-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and drug delivery. The boronic acid group can interact with biological molecules, leading to changes in their activity or stability .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H11BN2O3

Molecular Weight

194.00 g/mol

IUPAC Name

[2-(propanoylamino)pyridin-4-yl]boronic acid

InChI

InChI=1S/C8H11BN2O3/c1-2-8(12)11-7-5-6(9(13)14)3-4-10-7/h3-5,13-14H,2H2,1H3,(H,10,11,12)

InChI Key

HARSMEMPQZIOCM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)NC(=O)CC)(O)O

Origin of Product

United States

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